molecular formula C5H10OS B2420175 2-Cyclopropyloxyethanethiol CAS No. 2158474-03-2

2-Cyclopropyloxyethanethiol

Cat. No.: B2420175
CAS No.: 2158474-03-2
M. Wt: 118.19
InChI Key: JBLVAPYSNDKLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyloxyethanethiol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound consists of a cyclopropyl group attached to an ethane backbone, which is further connected to a thiol group. The presence of the cyclopropyl group imparts significant strain to the molecule, influencing its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyloxyethanethiol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanol with ethylene sulfide under basic conditions to form the desired thiol compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic attack on the ethylene sulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyloxyethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, sodium hydride

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding alcohol

    Substitution: Thioethers

Scientific Research Applications

2-Cyclopropyloxyethanethiol has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyloxyethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity and function . Additionally, the cyclopropyl group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylmethanethiol
  • 2-Cyclopropyloxyethanol
  • 2-Cyclopropylthioethanol

Comparison

2-Cyclopropyloxyethanethiol is unique due to the presence of both a cyclopropyl group and a thiol group, which imparts distinct reactivity and properties compared to similar compounds. For instance, 2-Cyclopropylmethanethiol lacks the ethylene linkage, affecting its overall stability and reactivity. Similarly, 2-Cyclopropyloxyethanol contains a hydroxyl group instead of a thiol group, leading to different chemical behavior and applications .

Properties

IUPAC Name

2-cyclopropyloxyethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c7-4-3-6-5-1-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLVAPYSNDKLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.